molecular formula C6H14N2O2S B15253165 N-(3-Aminocyclopentyl)methanesulfonamide

N-(3-Aminocyclopentyl)methanesulfonamide

Cat. No.: B15253165
M. Wt: 178.26 g/mol
InChI Key: ATORRVRZLFUGGD-UHFFFAOYSA-N
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Description

N-(3-Aminocyclopentyl)methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S and a molecular weight of 178.25 g/mol . This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aminocyclopentyl moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)methanesulfonamide typically involves the reaction of 3-aminocyclopentylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

N-(3-Aminocyclopentyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Aminocyclopentyl)methanesulfonamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This structural uniqueness can lead to different biological activities and applications compared to other sulfonamides .

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-(3-aminocyclopentyl)methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-5(7)4-6/h5-6,8H,2-4,7H2,1H3

InChI Key

ATORRVRZLFUGGD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCC(C1)N

Origin of Product

United States

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